2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group within the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group.
3-(2-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dimethylphenyl group.
2-Phenyl-1,3-thiazolidin-4-one: Lacks both the dimethyl and methoxy groups.
Uniqueness
2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both the 3,4-dimethylphenyl and 2-methoxyphenyl groups, which may contribute to its distinct biological and chemical properties.
Properties
CAS No. |
921611-14-5 |
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Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO3S/c1-13-8-9-15(10-14(13)2)19-20(18(21)12-24-19)23-11-16-6-4-5-7-17(16)22-3/h4-10,19H,11-12H2,1-3H3 |
InChI Key |
VACLSIDPOVVRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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